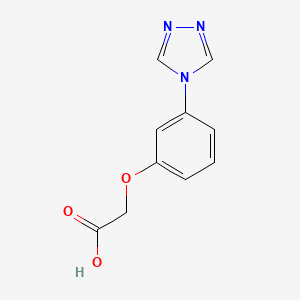
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid
概要
説明
“2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid” is a chemical compound with the linear formula C10H10O3N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound is a solid in form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid”, has been reported in a research paper . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid” can be represented by the SMILES stringO=C(O)COC1=CC(N2C=NN=C2)=CC=C1.Cl . This indicates that the compound contains a triazole ring attached to a phenyl group, which is further linked to an acetic acid moiety through an ether linkage .
科学的研究の応用
Triazole derivatives, including compounds like 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid, have garnered interest in scientific research due to their broad spectrum of biological activities. These compounds are part of a class of five-membered heterocyclic compounds notable for their diverse biological properties, which include anti-inflammatory, antimicrobial, antitumoral, and antiviral activities among others. Their structural variation allows for significant versatility in pharmaceutical and agricultural applications, making them a focus of extensive study and development (Ferreira et al., 2013).
Biological Activities and Applications
The chemical framework of triazoles, including 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid, allows for potential uses in a variety of therapeutic areas. This includes their application in treating neglected diseases, combating resistant bacterial strains, and addressing new viral outbreaks. The flexibility in their chemical structure enables the synthesis of compounds targeting specific biological pathways, offering pathways to novel treatments for a range of conditions (Ferreira et al., 2013).
Environmental and Agricultural Implications
In addition to their medicinal applications, triazole derivatives have been explored for their role in environmental and agricultural settings. Their activity against various pests and diseases affecting crops highlights their importance in developing safer, more effective agrochemicals. Furthermore, the study of these compounds extends to their behavior in aquatic environments and their potential impacts on water quality and ecosystem health, underscoring the need for comprehensive evaluation and responsible use (Muszyński et al., 2019).
Advances in Synthesis and Sustainability
The synthesis of triazole derivatives, including eco-friendly approaches, has been a focus of recent research, aiming to improve the efficiency and reduce the environmental impact of production processes. Innovations in green chemistry and sustainable synthesis methods are crucial for expanding the utility of these compounds while minimizing their ecological footprint. Efforts to develop new, more efficient synthetic routes that consider energy conservation and environmental sustainability are ongoing, reflecting the broader shift towards greener pharmaceutical and chemical manufacturing practices (de Souza et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBHOICJGWUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

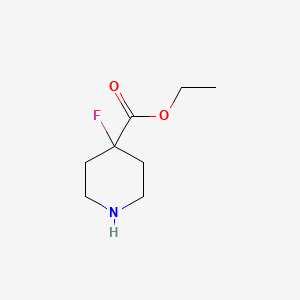
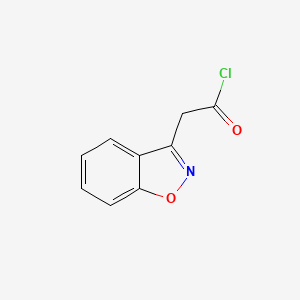
![Ethyl 6-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3157160.png)
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)
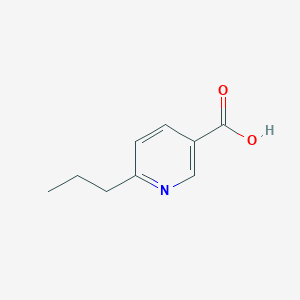
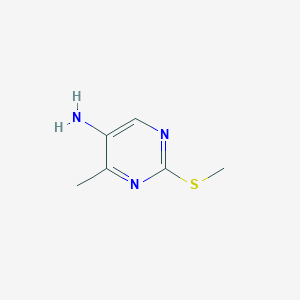
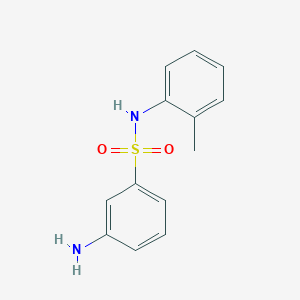
![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)
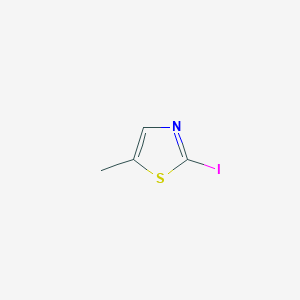
![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)
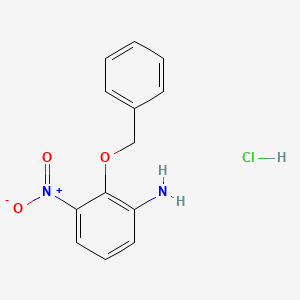
![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)